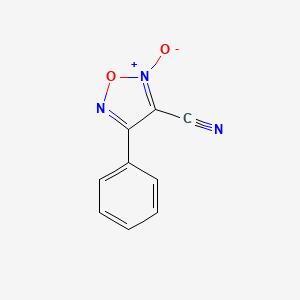

4-Phenyl-3-furoxancarbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Phenyl 3 Furoxancarbonitrile and Its Analogues

Targeted Synthesis of 4-Phenyl-3-furoxancarbonitrile

Precursor Selection and Nitrile-Forming Reagents

The construction of the furoxan ring is a critical step in the synthesis of this compound. A common and effective method involves the dimerization of in-situ generated nitrile oxides from aldoximes. mdpi.com For the synthesis of symmetrically substituted furoxans, such as 3,4-diphenylfuroxan, the corresponding benzaldoxime (B1666162) serves as the precursor.

The selection of nitrile-forming reagents is crucial for achieving high yields. A mechanochemical solvent-free approach has been developed, utilizing Oxone® as an oxidant and triethylamine (B128534) (NEt3) as a base in the presence of sodium chloride. mdpi.com This method provides a variety of furoxans in good to excellent yields under mild conditions. mdpi.com

Another key precursor for introducing the cyano group is a furoxan ring bearing a suitable leaving group. The cyanation of arylsulfonyl furoxans, catalyzed by 18-crown-6, has been reported as a method for post-ring introduction of the cyano group. rsc.org This approach highlights the importance of the precursor's electronic properties in facilitating the nucleophilic substitution.

The synthesis of 4-phenyl-1,2,5-oxadiazole-3-carbohydrazonamide 2-oxide, an intermediate for further heterocyclization, starts from this compound. The reaction involves the addition of hydrazine (B178648) hydrate (B1144303) to the nitrile in 2-propanol. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of furoxan synthesis. In the mechanochemical synthesis of furoxans from aldoximes, several parameters have been systematically varied, including the choice of base, the amount of reagents, and the milling frequency.

For the dimerization of 4-chlorobenzaldoxime, various bases such as Na2CO3, K2CO3, Cs2CO3, and NEt3 were tested. Triethylamine (NEt3) was found to be the most effective base. mdpi.com The optimal conditions were established as using 1.0 equivalent of NaCl, 1.0 equivalent of Oxone®, and 1.0 equivalent of NEt3 at a milling frequency of 30 Hz for 30 minutes. mdpi.com These conditions were successfully applied to a range of aromatic aldoximes, demonstrating the generality of the method. mdpi.com

For instance, the synthesis of 3,4-bis(4-chlorophenyl)-1,2,5-oxadiazole 2-oxide from 4-chlorobenzaldoxime proceeded with a 77% yield under these optimized conditions. mdpi.com Similarly, 3,4-bis(3-bromophenyl)-1,2,5-oxadiazole 2-oxide was obtained in a 91% yield. mdpi.com

| Precursor (Aldoxime) | Product | Yield (%) | Reference |

| 4-Chlorobenzaldoxime | 3,4-Bis(4-chlorophenyl)-1,2,5-oxadiazole 2-oxide | 77 | mdpi.com |

| 3-Bromobenzaldoxime | 3,4-Bis(3-bromophenyl)-1,2,5-oxadiazole 2-oxide | 91 | mdpi.com |

| 3,5-Dimethylbenzaldoxime | 3,4-Bis(3,5-dimethylphenyl)-1,2,5-oxadiazole 2-oxide | 92 | mdpi.com |

| 4-(Methoxycarbonyl)benzaldoxime | 3,4-Bis(4-(methoxycarbonyl)phenyl)-1,2,5-oxadiazole 2-oxide | 62 | mdpi.com |

Post-Ring Introduction of Substituents (PRIS) Strategy for Furoxans

The Post-Ring Introduction of Substituents (PRIS) strategy has emerged as a powerful tool for the synthesis of diverse furoxan derivatives. rsc.orgrsc.orgresearchgate.net This approach avoids the often-tedious synthesis of substituted precursors by directly functionalizing a pre-formed furoxan ring. rsc.org The electron-deficient nature of the furoxan ring makes it susceptible to certain transformations, although its lability can present challenges. rsc.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) on Furoxan Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction within the PRIS strategy for functionalizing furoxan rings. rsc.orgwikipedia.org The presence of electron-withdrawing groups on the furoxan ring activates it towards nucleophilic attack. wikipedia.orgnumberanalytics.com Good leaving groups, such as nitro groups or halogens, are displaced by a variety of nucleophiles. rsc.orgwikipedia.org

The SNAr reaction on furoxans can introduce oxygen, sulfur, and nitrogen substituents. rsc.org For example, 4-nitrofuroxans react with alkoxides and thiols to yield the corresponding 4-alkoxy- and 4-thio-substituted furoxans. rsc.org Dihalofuroxans, such as dichlorofuroxan and dibromofuroxan, can undergo monoalkoxylation, providing a route to monohalofuroxans, which are otherwise difficult to access. rsc.org

A notable example of SNAr for C-C bond formation is the reaction of 4-nitrofuroxans with alkynyl lithium reagents, which proceeds in high yields. rsc.orgkobe-u.ac.jp This reaction is significant as it represents a rare instance of carbon-carbon bond formation on the furoxan ring. rsc.org The reaction is believed to proceed through a Meisenheimer complex intermediate. kobe-u.ac.jpscispace.com

| Furoxan Substrate | Nucleophile | Product | Reference |

| 4-Nitrofuroxan | Alkynyl lithium | 4-Alkynylfuroxan | rsc.orgrsc.org |

| Dichlorofuroxan | Alkynyl lithium | 4-Chloro-3-alkynylfuroxan | rsc.org |

| 4-Nitrofuroxans | Hetarylthiols | Hetarylsulfanyl furoxans | rsc.org |

| Dichlorofuroxan/Dibromofuroxan | Alkoxides | Monoalkoxylated halofuroxans | rsc.org |

Radical-Mediated C-C Bond Formation on Furoxan Rings

Recent advancements have established radical-mediated reactions as a viable method for C-C bond formation on the furoxan ring, further expanding the utility of the PRIS strategy. nih.govatlas.jp

While alkynylation can be achieved via SNAr, direct alkylation of the furoxan ring has been a long-standing challenge. rsc.org A recently developed method utilizes alkyl radicals generated from aliphatic carboxylic acids under Kochi conditions (a persulfate and a silver catalyst) to react with disulfonyl furoxan, yielding 3-alkyl-4-sulfonyl furoxans. rsc.org This method allows for the introduction of a wide variety of alkyl groups in a modular fashion with high yields. rsc.org

The reaction of 3-sulfonylfuroxans with carbon radicals generated from C-H bonds has also been reported. researchgate.net This reaction proceeds with only a persulfate salt, without the need for a silver catalyst, and can utilize simple hydrocarbons as coupling partners. rsc.orgresearchgate.net

| Furoxan Substrate | Radical Source | Product | Reference |

| Disulfonyl furoxan | Aliphatic carboxylic acids (Kochi conditions) | 3-Alkyl-4-sulfonyl furoxan | rsc.org |

| 3-Sulfonylfuroxans | C-H bonds (with persulfate) | Alkylated furoxans | rsc.orgresearchgate.net |

The radical addition to furoxans exhibits interesting regioselectivity. For the reaction of alkyl radicals with disulfonyl furoxan, substitution occurs selectively at the 3-position. rsc.org The proposed mechanism involves a radical addition-elimination pathway where the arylsulfonyl group acts as a good radical-leaving group. rsc.org

Density functional theory (DFT) calculations have provided insights into the regioselectivity of this radical addition. rsc.org The calculations revealed that the activation energy for radical addition to the 3-position is significantly lower than that for the 4-position (13.3 kcal mol⁻¹ vs. 18.6 kcal mol⁻¹). rsc.org This difference is attributed to the greater thermodynamic stability of the intermediate formed upon addition at the 3-position, which can be stabilized by resonance with a nitroxyl (B88944) radical. rsc.org

The reaction involving carbon radicals generated from C-H bonds is proposed to proceed via hydrogen atom abstraction from the C-H bond by a sulfate (B86663) radical anion (SO₄˙⁻), which is generated from the thermal decomposition of persulfate. rsc.org The resulting carbon-centered radical then adds to the furoxan ring. kobe-u.ac.jp

Alkynylation and Alkylation Reactions

Introduction of Halogen Substituents

The introduction of halogen atoms onto the furoxan ring is a critical transformation in the synthesis of versatile intermediates. researchgate.net These halogenated furoxans, particularly those with halogens at the C4 position, are valuable precursors for subsequent functionalization through nucleophilic aromatic substitution (SNAr) reactions. rsc.org While the synthesis of furoxans with good leaving groups like halogens has historically been limited, recent methodologies have provided effective routes to these important building blocks. rsc.org

One effective strategy involves the substitution of other groups, such as the nitro group, which is a common substituent in readily available furoxan precursors. rsc.orggoogle.com For instance, 4-nitrofuroxan compounds can be converted to 4-fluorofuroxane derivatives by treatment with a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride. google.com This method provides a high-yield, one-step route to 4-fluorofuroxans from accessible starting materials. google.com Similarly, the nitro group can be displaced to introduce chlorine. google.com

Another significant advancement is the direct halogenation of the furoxan ring or its precursors. The halogenation of aldoximes serves as a versatile method for preparing highly functionalized hydroximoyl chlorides, which are direct precursors to furoxan N-oxides. researchgate.net Dihalo-substituted furoxans, such as dichlorofuroxan and dibromofuroxan, have been shown to undergo monoalkoxylation reactions in moderate yields. rsc.org This selective reaction provides a useful pathway for the synthesis of monohalofuroxans, which are considered a rare class of furoxan derivatives. rsc.org The use of halogenating agents like N-halosuccinimides (NXS) and dibromoisocyanuric acid represents a key approach in modern synthetic chemistry for creating these halogenated aromatic intermediates. researchgate.net

The table below summarizes key methods for the introduction of halogen substituents onto the furoxan core.

| Starting Material | Reagent(s) | Product | Significance | Reference(s) |

| 4-Nitrofuroxan | Fluoride Salt (e.g., KF, CsF) | 4-Fluorofuroxan | High-yield, one-step synthesis from a readily available precursor. | google.com |

| Dichlorofuroxan / Dibromofuroxan | Alkoxy Nucleophiles | Monohalo-monoalkoxyfuroxan | Provides access to rare monohalofuroxans. | rsc.org |

| Aldoximes | Halogenating Agents | Hydroximoyl Halides | Precursors for the synthesis of halogenated furoxan N-oxides. | researchgate.net |

| Furoxan Ring | N-Halosuccinimides (NXS) | Halogenated Furoxan | General method for introducing halogens onto aromatic systems. | researchgate.net |

Modular Synthesis Approaches for Furoxan Derivatives

Modular synthesis strategies have become indispensable for the efficient construction of diverse furoxan libraries for drug discovery and materials science. rsc.org These approaches allow for the systematic variation of substituents on the furoxan core, enabling the fine-tuning of chemical and biological properties. acs.org Key to these strategies is the development of reactions that allow for the late-stage functionalization of a pre-formed furoxan ring. rsc.org

A prominent modular approach relies on the nucleophilic aromatic substitution (SNAr) reaction. rsc.orgmdpi.com The furoxan ring is highly electron-withdrawing, which facilitates the displacement of leaving groups at the C4 position, this carbon being more electron-deficient than the C3 carbon. rsc.orgmdpi.com Bis(phenylsulfonyl)furoxan has emerged as a particularly versatile starting material, where the 4-PhSO2 group is selectively displaced by a wide range of nucleophiles. mdpi.com This selectivity allows for the modular construction of various 4-substituted furoxans. mdpi.comacs.org Leaving groups such as -NO2, -SO2Ar, and halogens (Cl, Br) have all been successfully employed in SNAr reactions with nucleophiles to create C-O, C-S, and other bonds. rsc.org

More recently, radical-mediated pathways have enabled novel modular syntheses, particularly for creating carbon-substituted furoxans. rsc.orgcolab.ws A "build-and-scrap" strategy has been developed that involves the radical addition of alkyl groups to the furoxan ring. rsc.orgkobe-u.ac.jp This method not only allows for the modular synthesis of diverse furoxans but also takes advantage of the inherent lability of the furoxan ring for subsequent transformations. rsc.orgcolab.ws The resulting furoxans can be converted into a variety of nitrogen-containing functional groups in a few short steps, a transformation that is often difficult to achieve through other methods. rsc.orgkobe-u.ac.jp This post-ring introduction of substituents (PRIS) strategy represents a significant departure from classical methods that require the installation of desired functionalities onto precursors before ring formation. rsc.org

The table below outlines the principal modular synthesis strategies for furoxan derivatives.

| Strategy | Key Intermediate(s) | Reaction Type | Scope | Significance | Reference(s) |

| SNAr Approach | 4-Nitro-, 4-Arylsulfonyl-, or 4-Halofuroxans | Nucleophilic Aromatic Substitution | Introduction of O, S, and N nucleophiles. | Highly reliable and versatile for creating diverse functionalized furoxans. | rsc.orgmdpi.com |

| Radical Addition | Disulfonyl furoxans, 3-Sulfonylfuroxans | Radical C-C Bond Formation | Introduction of various alkyl and carbon substituents. | Enables modular synthesis of carbon-substituted furoxans. | rsc.orgcolab.ws |

| "Build-and-Scrap" | Carbon-substituted furoxans from radical addition | Ring Transformation | Conversion of furoxan products into various nitrogen-containing functional groups. | Allows for short-step transformations of carboxylic acids to a broad range of functional groups. | rsc.orgkobe-u.ac.jp |

Chemical Reactivity and Mechanistic Pathways of 4 Phenyl 3 Furoxancarbonitrile

Ring Opening Reactions and Transformations.nih.govrsc.orgnih.govscbt.com

The reactivity of 4-phenyl-3-furoxancarbonitrile is dominated by the cleavage of the furoxan ring, which can be initiated by various reagents and conditions, leading to a diverse array of products. nih.govrsc.orgnih.govscbt.com

One of the most significant reactions of this compound is its interaction with thiols. nih.govscispace.com This process is not only chemically interesting but also forms the basis for its biological activity as a nitric oxide (NO) donor. nih.govscbt.comnih.gov The reaction is initiated by the nucleophilic attack of the thiol on the furoxan ring. nih.gov

In the presence of thiol cofactors such as thiophenol, this compound undergoes ring opening to yield two primary products: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. acs.orgnih.gov The formation of these products is accompanied by the release of nitric oxide. nih.gov The proposed mechanism suggests that the thiol attacks the furoxan ring, leading to an unstable intermediate that fragments and rearranges to form the observed products. acs.orgnih.gov The reaction with thiophenol highlights the susceptibility of the furoxan ring to nucleophilic attack and its subsequent transformation into different heterocyclic systems. nih.gov

Reaction of this compound with Thiophenol

| Reactant | Reagent | Major Products | Biological Significance |

| This compound | Thiophenol | Phenylcyanoglyoxime, 5-amino-3-phenyl-4-(phenylthio)isoxazole | Nitric Oxide Release |

The thermal behavior of furoxans, including this compound, is characterized by ring cleavage to generate highly reactive intermediates. researchgate.netarkat-usa.org This thermal fragmentation has been a subject of detailed investigation and provides a route to synthetically useful species. arkat-usa.org

A key step in the thermal decomposition of furoxans is the cleavage of the O(1)−N(2) and C(3)−C(4) bonds, which results in the formation of two nitrile oxide fragments. arkat-usa.org This process has been established as an effective method for generating nitrile oxides, which are valuable 1,3-dipolar species in organic synthesis. arkat-usa.orgnsf.gov In the case of unsymmetrically substituted furoxans like this compound, this fragmentation would lead to the formation of benzonitrile (B105546) oxide and a cyanogen (B1215507) nitrile oxide. These nitrile oxides can be trapped in situ by various dipolarophiles, such as alkenes, to form isoxazolines. arkat-usa.org

At elevated temperatures, the nitrile oxides generated from the thermal decomposition of furoxans can undergo further rearrangement to form isocyanates. researchgate.netrsc.orgarkat-usa.org This thermal rearrangement of nitrile oxides to isocyanates has been known for a considerable time, although the precise mechanism is still a subject of study. researchgate.netrsc.org The process is believed to be largely intramolecular. rsc.org For instance, the pyrolysis of diphenylfuroxan leads to the quantitative formation of phenyl isocyanate, which is understood to proceed through the thermal cleavage of the furoxan into two molecules of benzonitrile oxide, followed by their rearrangement. researchgate.net A similar pathway is expected for the nitrile oxide fragments generated from this compound.

Thermal Decomposition Products of Furoxans

| Furoxan Derivative | Primary Fragments | Subsequent Rearrangement Product |

| Diphenylfuroxan | Benzonitrile Oxide | Phenyl Isocyanate |

| This compound | Benzonitrile Oxide, Cyanogen Nitrile Oxide | Phenyl Isocyanate, Cyanogen Isocyanate |

Thermal Decomposition and Pyrolysis Pathways

Formation of Nitrile Oxide Fragments

Isomerization Phenomena of Furoxans.nih.govrsc.org

Furoxans can exist as two regioisomers, and the interconversion between them is a known phenomenon. rsc.org This isomerization is typically induced by heat or light. rsc.orgresearchgate.net While each regioisomer is generally stable at room temperature, isomerization can occur at temperatures exceeding 100°C. rsc.org The proposed mechanism for this thermal isomerization involves a dinitrosoalkene intermediate. rsc.org Photochemical isomerization, often facilitated by a photosensitizer, can also occur, providing an alternative pathway for interconversion. rsc.org For cyanofuroxans, both thermal and photochemical isomerization methods have been reported. researchgate.net

Reactivity of the Nitrile Functionality in this compound

The nitrile group (C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it a target for nucleophiles. libretexts.org Conversely, the π-system of the triple bond allows it to participate in cycloaddition reactions as a dipolarophile. organic-chemistry.org

1,3-Dipolar cycloadditions are powerful, concerted pericyclic reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgscribd.com In these reactions, the nitrile group of a compound like this compound can serve as the dipolarophile, which is the two-π-electron component of the cycloaddition. organic-chemistry.org This type of reaction, often referred to as a Huisgen cycloaddition, is a stereospecific and efficient method for synthesizing a variety of heterocyclic systems. organic-chemistry.orgwikipedia.org

The mechanism involves the interaction of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the nitrile's C≡N bond in a concerted, suprafacial process. organic-chemistry.org The regioselectivity of the addition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, specifically the energies of their frontier molecular orbitals (HOMO and LUMO). organic-chemistry.org For instance, the reaction of a nitrile with an organic azide (B81097) (a common 1,3-dipole) yields a tetrazole ring. Theoretical studies on related furoxan structures support the viability of such cycloaddition pathways. researchgate.net

Table 1: Representative 1,3-Dipolar Cycloaddition Involving a Nitrile Functionality

This table illustrates the general transformation of a nitrile group, such as the one in this compound, in a 1,3-dipolar cycloaddition with an azide.

| Reactant (Dipolarophile) | 1,3-Dipole | Product Class | Resulting Heterocycle |

| R-C≡N | R'-N₃ (Azide) | Tetrazole | 1,5-disubstituted or 1,4-disubstituted tetrazole |

Note: This table presents a generalized reaction scheme for nitriles. Specific experimental data for this compound in this reaction was not detailed in the provided sources, but the reaction is characteristic of the nitrile functional group.

The polarized carbon-nitrogen triple bond makes the nitrile carbon in this compound susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions typically proceed via the formation of an intermediate imine anion, which can then be protonated or undergo further reaction to yield stable products. libretexts.org This reactivity allows for the conversion of the nitrile group into various other functionalities, including carboxylic acids, primary amines, and ketones.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. chemistrysteps.com The reaction proceeds in two main stages: initial conversion to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.org The resulting imine anion is protonated to form a hydroxy imine, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide yields a carboxylate salt. libretexts.org

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.com This forms an imidic acid intermediate, which subsequently tautomerizes to an amide that is then hydrolyzed to a carboxylic acid. chemistrysteps.com

Reduction to Amines: Nitriles can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which is complexed with the aluminum species. libretexts.orglibretexts.org A second hydride addition leads to a dianion, which upon aqueous workup is protonated to give the primary amine. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds add to the nitrile group to form ketones after an acidic workup. libretexts.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion salt. libretexts.org This intermediate is stable until the addition of water and acid, which hydrolyzes the imine to a ketone. libretexts.org

Table 2: Derivatization of the Nitrile Group in this compound via Nucleophilic Addition

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, H₂O | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine | Ketone |

Biological Activities and Pharmacological Mechanisms of Furoxan Nitric Oxide Donors, Including 4 Phenyl 3 Furoxancarbonitrile

Nitric Oxide (NO) Release Properties

The defining characteristic of 4-Phenyl-3-furoxancarbonitrile is its function as an NO donor, a process that is not spontaneous but requires bioactivation. scbt.com This bioactivation is primarily mediated by the presence of thiol-containing compounds, which are abundant in biological systems. nih.gov

Thiol-Mediated Bioactivation and NO Generation

The release of nitric oxide from the furoxan ring of this compound is initiated by a chemical reaction with sulfhydryl groups from low-molecular-weight thiols and proteins. nih.gov This thiol-mediated process underscores the compound's nature as a prodrug, which is converted to its active, NO-releasing form under physiological conditions. nih.gov The proposed mechanism involves a nucleophilic attack by the thiolate anion on the furoxan ring. semanticscholar.org In the case of this compound, the reaction with thiophenol has been shown to yield two main products: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. nih.govacs.org This reaction demonstrates the breakdown of the furoxan structure, leading to the liberation of NO. acs.org Studies have shown that the consumption of thiols, such as cysteine, does not directly correlate with the amount of nitrite (B80452) produced (a marker for NO release), suggesting a complex reaction mechanism where the thiol may be regenerated. nih.gov

Factors Influencing NO Release Rate and Amount

Several factors can influence the rate and quantity of NO released from furoxan derivatives. The ratio of the thiol cofactor to the furoxan compound is a critical determinant. For instance, with L-Cysteine, the rate of NO formation increases as the L-Cysteine/furoxan ratio increases, eventually reaching a plateau at high ratios. semanticscholar.org The pH of the environment also plays a significant role, with the generation of S-nitrosothiols as intermediates showing marked pH-dependence. semanticscholar.org The inherent chemical structure of the furoxan itself is a primary factor. This compound, for example, is considered a highly reactive furoxan that readily releases NO. nih.gov

NO Flux Modulation via Substituent Effects

The substituents on the furoxan ring have a profound impact on the molecule's reactivity and its NO-releasing capabilities. The presence of electron-withdrawing groups, such as the cyano (CN) group in this compound, at the 3-position of the furoxan ring enhances its electrophilicity. mdpi.com This increased electrophilicity facilitates the nucleophilic attack by thiols, leading to a more efficient opening of the furoxan ring and subsequent NO release. mdpi.com This principle allows for the modulation of NO flux; compounds with strong electron-withdrawing groups at the 3-position are generally more potent NO donors compared to those with electron-donating groups or substituents at the 4-position. mdpi.comunesp.br This structure-activity relationship is crucial for the rational design of furoxan-based NO donors with specific desired release profiles.

Cellular and Molecular Mechanisms of Action

The nitric oxide released from this compound engages with specific cellular machinery to elicit its pharmacological effects. The primary and most well-understood target of NO is the enzyme soluble guanylate cyclase (sGC). nih.gov

Soluble Guanylate Cyclase (sGC) Activation

Nitric oxide is the primary endogenous activator of soluble guanylate cyclase (sGC). nih.gov Upon its release from this compound, NO diffuses across cell membranes and binds to the heme prosthetic group of sGC. nih.gov This binding event triggers a conformational change in the enzyme, leading to a significant increase in its catalytic activity. nih.gov Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov The elevation of intracellular cGMP levels is a key event that mediates many of the physiological effects attributed to NO, including vasodilation. nih.govnih.gov this compound has been demonstrated to be an efficient activator of rat lung sGC. nih.govacs.org This activation is a hallmark of its NO-donating capability and underpins its biological actions. nih.gov

The activation of sGC by compounds like this compound can be inhibited by sGC inhibitors, such as ODQ, which provides evidence for the involvement of the NO/sGC pathway in their mechanism of action. nih.govacs.org

Involvement in Cellular Signaling Pathways

The increase in cGMP initiated by the NO-sGC axis activates downstream signaling cascades. One of the primary effectors of cGMP is cGMP-dependent protein kinase (PKG). The activation of the NO/sGC/cGMP signaling pathway is implicated in a wide range of cellular responses. nih.govacs.org For instance, in the context of neuroprotection, activation of this pathway has been linked to the CREB (cAMP response element-binding protein) signaling cascade. nih.govacs.orgresearchgate.net While the primary focus has been on the sGC pathway, it is important to note that at higher concentrations, NO can participate in other reactions, such as the formation of reactive nitrogen species, which can lead to post-translational modifications of proteins through nitrosation. nih.govmdpi.com

Table of Research Findings on this compound and Related Compounds

| Compound/System | Key Finding | Reference |

| This compound | Releases nitric oxide in the presence of thiol cofactors. | nih.govacs.org |

| This compound | Reaction with thiophenol yields phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. | nih.govacs.org |

| This compound | Efficiently activates rat lung soluble guanylate cyclase. | nih.govacs.org |

| Furoxans | Thiol-mediated NO generation accounts for their vasodilator action. | nih.gov |

| Furoxans | Neuroprotective effects are linked to the NO/sGC/CREB signaling cascade. | nih.govacs.org |

| Furoxans | Electron-withdrawing groups at the 3-position enhance NO release. | mdpi.com |

Effects on Protein Modification (e.g., S-nitrosation)

The biological activities of this compound are intrinsically linked to its ability to release nitric oxide (NO), a key signaling molecule involved in numerous physiological processes. One of the critical mechanisms through which NO exerts its effects is via post-translational modification of proteins, most notably S-nitrosation. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein, thereby modulating its function.

While direct studies detailing the specific S-nitrosation of proteins by this compound are not extensively documented in the provided results, the compound's established role as an NO donor strongly implies its participation in such modifications. scholarsportal.infogoogle.comunito.it The release of NO, particularly in the presence of thiol cofactors, creates a microenvironment where S-nitrosation can readily occur, influencing the activity of various enzymes and signaling proteins. nih.govacs.org

Relationship between NO Release and Biological Outcomes

The capacity of this compound to release nitric oxide is directly correlated with its observed biological effects. nih.gov This compound requires the presence of thiol cofactors, such as L-cysteine, to facilitate the liberation of NO. acs.org The released NO then acts as a potent activator of soluble guanylate cyclase (sGC). nih.govchemicalbook.com Activation of sGC leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of physiological responses.

Key biological outcomes stemming from the NO-donating property of this compound include:

Vasodilation: It demonstrates significant vasodilatory activity on rat thoracic aorta strips that have been pre-contracted with noradrenaline. nih.govacs.org

Inhibition of Platelet Aggregation: The compound is a potent inhibitor of platelet aggregation. nih.govchemicalbook.com

The efficiency of this compound as an NO donor is underscored by its ability to induce these effects at low concentrations, highlighting its potential as a powerful pharmacological agent. acs.org

Specific Biological Activities

Antimicrobial and Antifungal Properties

Furoxan compounds, including this compound, have been recognized for their potential antimicrobial and antifungal activities. ontosight.aisolubilityofthings.com The introduction of multiple benzofuroxan (B160326) fragments into a molecule has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com

While direct evidence for the antitubercular activity of this compound is not present in the search results, related heterocyclic compounds are being actively investigated for their potential against Mycobacterium tuberculosis. ijddd.commdpi.com For instance, certain triazole thiol derivatives have shown promising activity against both sensitive and multi-drug-resistant strains of M. tuberculosis. mdpi.com The general exploration of nitrogen-containing heterocyclic compounds as a source of new antitubercular agents suggests a potential avenue for future research into furoxan derivatives like this compound.

The search for new, effective, and less toxic treatments for leishmaniasis has led to the investigation of a wide range of chemical compounds, including those with structures related to this compound. scielo.org.co Although specific data on the antileishmanial activity of this compound is not available in the provided results, the broader class of compounds is of interest. For example, naphthoquinone-based hybrids and piplartine analogues have shown significant antileishmanial effects. scielo.org.coscispace.com Similarly, various triterpenic acids and their derivatives have been evaluated for their antiparasitic activities against parasites like Leishmania mexicana mexicana. uliege.be The ongoing research into diverse chemical scaffolds for antileishmanial and antiparasitic drug discovery highlights the potential for future studies to include furoxan derivatives. mdpi.commdpi.com

Antitubercular Activity

Neuroprotective and Procognitive Actions.scispace.comresearchgate.netnih.gov

Furoxans, as thiol-bioactivated nitric oxide (NO) mimetics, have been investigated for their potential within the central nervous system (CNS). researchgate.netnih.gov The incorporation of varied substituents on the furoxan ring allows for the modulation of their reactivity and bioactivation. researchgate.netnih.gov This modulation can lead to attenuated reactivity, which in turn reveals the cytoprotective actions of NO, as opposed to the cytotoxic effects observed with higher NO fluxes. researchgate.netnih.gov

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular basis for learning and memory. frontiersin.orgwikipedia.org It involves a long-lasting increase in signal transmission between two neurons. wikipedia.org The enhancement of the NO/sGC signaling pathway is considered a potential approach for treating neurodegenerative disorders like Alzheimer's disease, due to its neuroprotective and procognitive actions. nih.gov

Studies have shown that NO signaling can potentiate LTP. nih.gov In hippocampal slices treated with oligomeric amyloid-β peptide, which is known to impair LTP, a peptidomimetic furoxan was able to restore synaptic function. nih.govresearchgate.net This suggests that furoxan-based NO donors like this compound could have a positive impact on synaptic plasticity, a key component of cognitive function.

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. arxiv.orgfrontiersin.org The ability of a compound to permeate the BBB is crucial for its potential as a therapeutic agent for CNS disorders. The development of drugs targeting the CNS is particularly challenging due to the restrictive nature of the BBB. arxiv.org While specific experimental data on the BBB permeation of this compound is not detailed in the provided search results, the general class of furoxans is being studied for CNS applications, implying that their ability to cross the BBB is a key consideration in their design and evaluation. researchgate.netnih.gov

Effects on Synaptic Function (e.g., LTP)

Vasodilatory Activity and Platelet Aggregation Inhibition.nih.govnih.govchemicalbook.com

This compound has been identified as a potent vasodilator and an inhibitor of platelet aggregation. nih.govnih.govchemicalbook.com Its mechanism of action involves the release of nitric oxide, which is facilitated by the presence of thiol cofactors. nih.gov This release of NO leads to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. nih.govchemicalbook.com The activation of sGC increases the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation.

In studies using strips of rat thoracic aorta pre-contracted with noradrenaline, this compound demonstrated high vasodilatory activity. nih.gov Furthermore, it has been shown to be a potent inhibitor of platelet aggregation. nih.govsigmaaldrich.com

Below is a table summarizing the key pharmacological activities of this compound:

| Pharmacological Activity | Mechanism/Effect | Supporting Evidence |

| Vasodilatory Activity | Releases nitric oxide (NO) in the presence of thiols, activating soluble guanylate cyclase (sGC). nih.govchemicalbook.com | High activity on rat thoracic aorta strips. nih.gov |

| Platelet Aggregation Inhibition | Potent inhibitor. nih.gov | IC50 = 200 nM. sigmaaldrich.com |

Geroprotective Potential.nih.govchemicalbook.comresearchgate.net

Geroprotectors are substances that can potentially extend lifespan and improve health at older ages. This compound has been identified as having a role as a geroprotector. nih.govchemicalbook.com In a study on the nematode C. elegans, a pharmacological network analysis revealed that some compounds that extend lifespan also increase resistance to oxidative stress. researchgate.net While the specific results for this compound's effect on lifespan in this study are mentioned, the broader context suggests that compounds enhancing resistance to oxidative stress are of interest for their geroprotective potential. researchgate.net Thirty-three of the compounds tested in this study, which were found to increase longevity in C. elegans, also enhanced the animal's resistance to oxidative stress. researchgate.net

Medicinal Chemistry and Rational Drug Design Incorporating the 4 Phenyl 3 Furoxancarbonitrile Moiety

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, and/or modified biological profiles, potentially overcoming issues like drug resistance. The furoxan scaffold, particularly the 4-phenyl-3-furoxancarbonitrile moiety, is an attractive component for such strategies due to its well-documented ability to release NO, a key signaling molecule with diverse physiological roles. researchgate.netresearchgate.net

The proven NO-releasing capability of the furoxan ring makes it an ideal candidate for hybridization with other established pharmacophores to create novel drugs with dual mechanisms of action. researchgate.net Researchers have explored linking furoxan-based NO-releasing moieties to various bioactive cores. For instance, it was hypothesized that modifying the phenyl ring of estradiol (B170435) with furoxan-based substituents could enhance its anti-cancer activity. rsc.org Similarly, furoxan moieties have been introduced into coumarin (B35378) cores to develop new anti-cancer agents. rsc.org

This strategy extends to combining the related benzofuroxan (B160326) pharmacophore with other molecules, such as sterically hindered phenols, to generate hybrids with diverse biological activities, including antimicrobial and anticancer properties. mdpi.com The overarching goal is to couple the vasodilatory, anti-platelet, or cytotoxic effects of NO with the specific targeting or mechanism of another drug, such as a nucleoside anticancer agent or a 1,4-dihydropyridine (B1200194) calcium channel antagonist. acs.orgingentaconnect.com The synthesis of prazosin (B1663645) analogues incorporating the furoxan system is another example of this approach. researchgate.net

The design of hybrid compounds incorporating the this compound scaffold or its derivatives aims to produce molecules with superior or synergistic biological effects. For example, 3-carbonitrile-4-phenyl-1,2,5-oxadiazole N2-oxide, another name for the title compound, was shown to possess in vivo antitumoral activity in murine models, an effect attributed to its NO-releasing capacity. ingentaconnect.com

By linking the furoxan ring system to different molecular frameworks, researchers have developed hybrids with potent biological activities. Furoxan derivatives conjugated to 1,4-dihydropyridines have been synthesized, yielding compounds that possess both nitric oxide-like and calcium channel antagonist vasodilator activities. acs.org Another study focused on creating hybrids of this compound that exhibited both antioxidant and vasodilating properties in vitro. umich.edu The rationale behind this approach is that the resulting hybrid molecule may have an enhanced therapeutic profile compared to the individual components, potentially offering benefits such as increased tumor specificity or the ability to overcome multidrug resistance. researchgate.net

Combination with Established Pharmacophores

Structure-Activity Relationship (SAR) Studies for Furoxan Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For furoxan derivatives, SAR studies have been crucial in elucidating the specific structural requirements for NO release and biological efficacy.

Not all furoxan molecules are capable of releasing nitric oxide; a specific substituent pattern is required for this activity. rsc.org The nature and position of substituents on the furoxan ring profoundly modulate the molecule's ability to release NO and, consequently, its biological effects. unito.it

Influence of the 3-Position Substituent : The substituent at the 3-position of the furoxan ring has a dominant influence on the rate and amount of NO release. Stronger electron-withdrawing groups at this position facilitate the opening of the furoxan ring, leading to a greater and faster release of NO. unito.itmdpi.com The cyano (CN) group in this compound is a potent electron-withdrawing group, which explains its efficiency as an NO donor. unito.itnih.gov Studies comparing a series of furoxans found that compounds with a 3-CN group released significantly more NO in the presence of cysteine than derivatives with 3-CH3 or 3-CONH2 groups. unito.it

Isomeric and Structural Comparisons : The importance of the substituent pattern is starkly illustrated when comparing isomers. This compound (a furoxan) is an active NO donor, while its regioisomer, where the phenyl and cyano groups are swapped, is less potent. rsc.orgmdpi.com Furthermore, the corresponding furazan (B8792606) (1,2,5-oxadiazole), which lacks the N-oxide moiety of the furoxan ring, is completely inactive in releasing NO. rsc.orgmdpi.com This highlights that the N-oxide group and the specific arrangement of substituents are both essential for bioactivity.

Table 1: Impact of Isomerism on the Biological Activity of Cyano-Phenyl-Substituted Heterocycles

Compound Structure Ring System Relative Potency (SMC Proliferation Inhibition) NO Release Activity 3-Cyano-4-phenylfuroxan 4-Phenyl group, 3-Cyano group Furoxan (1,2,5-oxadiazole 2-oxide) Most Potent Active 4-Cyano-3-phenylfuroxan 3-Phenyl group, 4-Cyano group Furoxan (1,2,5-oxadiazole 2-oxide) Less Potent Active (less than isomer) 3-Cyano-4-phenylfurazan 4-Phenyl group, 3-Cyano group Furazan (1,2,5-oxadiazole) Not Effective Inactive

Data sourced from a study on human Smooth Muscle Cell (SMC) proliferation. mdpi.com

The biological activity of furoxans like this compound is dependent on their bioactivation, a process that modulates their reactivity. Furoxans are generally stable compounds but are considered thiophilic electrophiles. nih.gov

The reaction of this compound with thiophenol has been studied, yielding phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole as the main products, providing insight into the mechanistic pathways of ring cleavage. nih.gov This thiol-dependent NO release is also the basis for other biological effects; for example, the NO generated can cause the S-nitrosation of cysteine residues in the Keap1 protein, leading to the activation of the Nrf2 cytoprotective pathway. uzh.ch

Influence of Substituent Patterns on Biological Efficacy and NO Release

Development of Furoxan-Based Prodrugs

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The furoxan scaffold is an excellent example of a prodrug system. researchgate.net Furoxans themselves are typically stable and require metabolic activation to exert their primary pharmacological effect: the release of NO. nih.gov

This compound acts as a prodrug that releases NO upon interaction with endogenous thiol cofactors. researchgate.netnih.govchemicalbook.com This released NO then activates soluble guanylate cyclase, leading to downstream effects like vasodilation and inhibition of platelet aggregation. nih.govchemicalbook.comnih.gov The development of furoxan-based prodrugs is an active area of research, with strategies focusing on improving properties like water solubility to enhance their therapeutic potential. acs.orgcapes.gov.br The molecular hybridization of furoxans with other pharmacologically active compounds is a key strategy in the design of potential new drugs with improved pharmacokinetic profiles. researchgate.net

Table of Mentioned Compounds

Computational Approaches in Medicinal Chemistry for Furoxan Design

Computational methods are integral to modern medicinal chemistry, providing powerful tools for the rational design and discovery of new therapeutic agents. nih.govingentaconnect.com These in silico techniques allow researchers to model, predict, and analyze the interactions between drug candidates and their biological targets at a molecular level, thereby streamlining the development process, enhancing efficacy, and reducing costs. nih.govingentaconnect.com In the context of furoxan-based drug design, including derivatives of the this compound scaffold, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations are widely employed to elucidate mechanisms of action and optimize lead compounds. researchgate.netnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. plos.org It is a cornerstone of structure-based drug design. For instance, in an effort to identify potential inhibitors for the main protease (Mpro) of SARS-CoV-2, a series of nitric oxide (NO) donor furoxan derivatives were evaluated using molecular docking. nih.gov The study revealed that these compounds could fit within the substrate-binding pocket of the enzyme. One derivative, 4-(3-nitrophenyl)-3-({3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine]-1′-yl}methyl)-1,2,5-oxadiazol-2-ium-2-olate, demonstrated a high binding affinity, forming key hydrogen bonds with crucial amino acid residues like CYS145 and SER144. nih.gov

Similarly, a molecular docking study was conducted on newly designed phenylsulfonyl furoxan and phenstatin (B1242451) derivatives to investigate their interaction with the Cyclin-Dependent Kinase 2 (CDK2) enzyme, a target in cancer therapy. researchgate.net The designed compounds showed potent inhibitory potential with strong binding affinities. researchgate.net The interactions were primarily hydrogen bonds with key residues such as lysine, aspartic acid, leucine, and histidine within the enzyme's active site. researchgate.net

Interactive Data Table: Docking Results of Furoxan Derivatives Against SARS-CoV-2 Mpro Users can sort the table by clicking on the headers.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| Derivative 22 | -9.6 | CYS145, SER144, HIS41, HIS163 | nih.gov |

| Derivative 26 | Not specified | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of newly designed molecules before their synthesis. A 2D-QSAR study on phenylsulfonyl furoxan and phenstatin derivatives successfully created a model to predict their cytotoxic activity. researchgate.net This model was then used to design a novel set of derivatives, with several of the computationally designed compounds showing significantly improved cytotoxicity (IC50 < 5.0 μM) in subsequent testing. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, offering a more realistic representation of the physiological environment. nih.govirbbarcelona.org These simulations can be used to assess the stability of the interactions predicted by molecular docking. In the study of furoxan derivatives against the SARS-CoV-2 Mpro, MD simulations confirmed that the top-ranked compounds formed stable and consistent hydrogen bonds with the enzyme over the simulation period, supporting their potential as effective inhibitors. nih.gov In other research, MD simulations have been used to explore the compatibility and interaction forces between the furoxan-based high-energy material 3,4-bis(3-nitrofurazan-4-yl) furoxan (DNTF) and other explosives, calculating properties like cohesive energy density to predict stability. mdpi.comscilit.comresearchgate.net These studies highlight the versatility of MD simulations in characterizing the behavior of furoxan-containing molecules.

Through the integrated application of these computational methodologies, medicinal chemists can rationally design novel furoxan derivatives, including those based on the this compound framework, with optimized pharmacological profiles for a wide range of therapeutic targets. nih.gov

Applications of 4 Phenyl 3 Furoxancarbonitrile in Organic Synthesis

Role as a Versatile Synthetic Intermediate

The primary role of 4-phenyl-3-furoxancarbonitrile in synthesis stems from the reactivity of the furoxan ring system. kobe-u.ac.jp It can act as a stable precursor that, under specific conditions, undergoes ring-opening or transformation reactions to yield diverse molecular structures. This versatility makes it a powerful synthetic intermediate.

A well-documented example of its utility is its reaction with thiol-containing compounds. sigmaaldrich.comnih.gov In a reaction with thiophenol, this compound is transformed into two principal products: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. nih.gov This transformation highlights its role as an intermediate, where the initial furoxan structure is completely rearranged to form new heterocyclic and acyclic compounds that would be challenging to access directly.

Furthermore, this compound is a key component in what is known as the "build-and-scrap" strategy. rsc.orgnih.gov In this approach, the furoxan ring is first "built" onto a molecule and then intentionally "scrapped" or degraded through ring-opening reactions. rsc.orgacs.org This novel strategy leverages the lability of the furoxan ring to use it as a temporary scaffold, ultimately converting common functional groups, like carboxylic acids, into a variety of other functionalities in a few short steps. nih.govacs.org

Building Block for Complex Heterocyclic Systems

Beyond its role as a transient intermediate, this compound and related furoxan structures serve as foundational building blocks for the assembly of more intricate heterocyclic systems. uomus.edu.iquou.ac.in The furoxan moiety can be retained in the final structure while being elaborated with other cyclic components, leading to novel molecular ensembles.

Research has demonstrated the synthesis of complex, multi-ring structures starting from furoxan precursors. For instance, bromoacetylfuroxans have been used as starting materials to react with various binucleophiles, leading to the cyclocondensation and formation of hetarylfuroxans. researchgate.net This methodology allows for the fusion of the furoxan core with other heterocyclic rings, creating hybrid systems with potential applications in medicinal chemistry and materials science. An example includes the synthesis of [2-(1H-pyrazol-1-yl)thiazol-4-yl]furoxans, which combines three different heterocyclic motifs into a single molecule. researchgate.net

| Furoxan-Based Precursor | Reaction Type | Resulting Complex Heterocyclic System | Reference |

|---|---|---|---|

| Bromoacetylfuroxans | Cyclocondensation with binucleophiles | Hetarylfuroxans (e.g., Furoxanyl-thiazoles) | researchgate.net |

| This compound | Thiol-mediated ring transformation | 5-Amino-3-phenyl-4-(phenylthio)isoxazole | nih.gov |

Precursor for Nitrogen-Containing Functional Groups

The "build-and-scrap" strategy is particularly effective for generating a variety of nitrogen-containing functional groups. kobe-u.ac.jprsc.org The furoxan ring itself is rich in nitrogen and oxygen, and its controlled cleavage can be directed to produce functionalities that are valuable in many areas of chemistry. rsc.org

Upon subjecting furoxans to different reaction conditions, such as hydrogenation or reduction, they can be converted into a range of nitrogenous products. rsc.orgacs.org For example, the hydrogenation of furoxans can stereospecifically yield (E,E)-dioximes. acs.org The reaction of this compound with thiophenol not only produces a new heterocycle but also an acyclic oxime derivative (phenylcyanoglyoxime), demonstrating the conversion of the furoxan into an oxime functional group. nih.gov This strategic degradation provides a powerful tool for achieving structural diversity in drug discovery and other fields requiring novel molecular scaffolds. rsc.org

| Furoxan Precursor | Reaction Conditions (Conceptual) | Generated Nitrogen-Containing Group(s) | Reference |

|---|---|---|---|

| Substituted Furoxans | Hydrogenation (e.g., Pd/C, H₂) | Dioximes | acs.org |

| Substituted Furoxans | Reduction (e.g., LiAlH₄) | Various nitrogenous fragments | rsc.org |

| This compound | Thiol-mediated cleavage | Oxime, Amino-isoxazole | nih.gov |

Methodologies for Functionalization and Derivatization

In addition to reactions that cleave the ring, there are methods to directly functionalize the furoxan core while keeping it intact. This approach, termed Post-Ring Introduction of Substituents (PRIS), allows for the direct installation of new groups onto the 3- and 4-positions of the furoxan ring. rsc.org The vulnerability of the ring, however, means that reaction conditions must be chosen carefully to avoid decomposition. kobe-u.ac.jprsc.org

These derivatizations often proceed via nucleophilic aromatic substitution (SNA_r), where a suitable leaving group on the furoxan ring is displaced. rsc.org Research shows that the C4 carbon is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C3 carbon. rsc.org Key bond-forming reactions that have been successfully applied to the furoxan ring include:

C–O Bond Formation: The reaction of furoxans bearing leaving groups (such as halogens or sulfonyl groups) with various oxygen nucleophiles. rsc.org

C–S Bond Formation: The reaction of 4-nitrofuroxans with sulfur nucleophiles like hetarylthiols has been used to generate libraries of hetarylsulfanyl furoxans. rsc.org

C–N Bond Formation: While challenging due to competing ring-opening side reactions, C–N bonds can be formed using strategies like employing trimethylsilyl-protected amines to prevent ring cleavage. rsc.org

C–C Bond Formation: Historically rare due to the high reactivity of carbon nucleophiles, recent advances in radical chemistry have enabled the direct formation of C–C bonds on the furoxan ring, significantly expanding its synthetic potential. acs.orgacs.orgacs.org

| Bond Type | Methodology | Typical Nucleophile/Reagent | Reference |

|---|---|---|---|

| C–O | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Phenoxides | rsc.org |

| C–S | Nucleophilic Aromatic Substitution (SNAr) | Thiols | rsc.org |

| C–N | Nucleophilic Aromatic Substitution (SNAr) | Protected amines (e.g., TMS-amines) | rsc.org |

| C–C | Radical Addition | Alkyl radicals (from carboxylic acids) | nih.govacs.org |

Computational and Theoretical Investigations of Furoxan Structures and Reactivity

Quantum-Chemical Calculations and Density Functional Theory (DFT)

Quantum-chemical calculations, with a significant emphasis on Density Functional Theory (DFT), have proven to be powerful tools for understanding the intricacies of furoxan chemistry. nih.govresearchgate.net DFT methods, particularly those employing hybrid functionals like B3LYP, have demonstrated good agreement with experimental data for furoxan geometries, making them a cost-effective and reliable computational approach. acs.orgniif.hu

The electronic structure of the furoxan ring is a key determinant of its chemical behavior. Due to the presence of electronegative nitrogen and oxygen atoms, the furoxan moiety is generally characterized as electron-rich. acs.orgniif.hu This electron-rich nature influences its interactions with other molecules and its susceptibility to certain types of reactions.

Computational studies have revealed that the description of the electronic structures of furoxans can be sensitive to the treatment of dynamical electron correlation. niif.hu Early calculations based on Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) methods were sometimes found to be inadequate due to the instability of the HF wave function for the parent furoxan. acs.orgniif.hu However, DFT calculations using the B3LYP functional have been shown to provide a more accurate description of furoxan geometries. acs.orgniif.hu

Photoelectron spectroscopy, in conjunction with high-level ab initio calculations, has been employed to investigate the valence occupied molecular orbitals (MOs). acs.org These studies indicate that the highest occupied molecular orbital (HOMO) often has a predominant nitrogen lone pair character, although it is delocalized across the ring. acs.org The electronic properties, including ionization energies, are influenced by the electron-donating or electron-withdrawing effects of substituents on the furoxan ring.

A comprehensive photoelectron spectroscopic study of various furoxan derivatives (X2C2N2O2, where X = H, Cl, Br, I, CH3, NC) was conducted to further elucidate their electronic structures. This experimental work was supported by high-level SAC-CI ab initio calculations. niif.hu

Table 1: Calculated Structural Data of Furoxans (B3LYP/cc-pVTZ level)

| Compound | Bond/Angle | Calculated Value |

| Parent Furoxan | C3-N2 | 1.34 Å |

| N2-O1 | 1.43 Å | |

| O1-C5 | 1.37 Å | |

| Dichlorofuroxan | C-Cl | 1.72 Å |

| Dibromofuroxan | C-Br | 1.88 Å |

| Dicyanofuroxan | C-C≡N | 1.44 Å |

| C≡N | 1.15 Å | |

| Data sourced from a comprehensive photoelectron spectroscopic study of furoxans. niif.hu |

Electron correlation, which accounts for the interaction between electrons, plays a crucial role in accurately describing the properties of furoxans. rsc.org The vibrational spectra of furoxan and its derivatives are particularly sensitive to electron correlation effects. rsc.org As such, these molecules serve as excellent benchmark systems for evaluating the performance of various computational methods that incorporate electron correlation, such as local quadratic configuration interaction (LQCISD) and coupled cluster theory. acs.orgrsc.org It has been noted that methods based on MP2 and HF can be inherently flawed for furoxans due to their sensitivity to dynamical correlation effects. acs.org The proper description of the furoxan structure necessitates the best possible account of dynamic electron correlation. acs.org

The furoxan ring is considered a 6π-electron aromatic system. nih.govrsc.org However, its aromatic stabilization energy is relatively modest, which is partly attributed to the presence of multiple heteroatom-heteroatom bonds. nih.govrsc.orgresearchgate.net Despite this, furoxans exhibit a degree of aromatic character that influences their stability and reactivity.

Molecular Orbital Theory and Electron Correlation Effects

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involving furoxans, such as ring transformations and the release of nitric oxide (NO). nih.govmdpi.com These studies provide a molecular-level understanding that complements experimental observations. mdpi.com

The ability of furoxans to release nitric oxide is a key aspect of their biological activity and is intrinsically linked to the transformation of the furoxan ring. nih.govnih.gov Computational studies have been instrumental in mapping out the potential energy surfaces for these reactions and identifying the crucial transition states.

The release of NO from furoxans is often initiated by the interaction with thiols. nih.gov A proposed mechanism involves the nucleophilic attack of a thiol at the electrophilic C3 position of the furoxan ring, leading to ring opening and subsequent NO release. nih.gov Computational modeling can calculate the activation energies for such steps. For instance, in a study of radical addition to a furoxan ring, DFT calculations showed a lower activation energy for addition at the 3-position compared to the 4-position, which was consistent with experimental findings. rsc.org

The dimerization of nitrile oxides to form furoxans has also been studied computationally. These calculations have revealed the involvement of dinitrosoalkene diradical intermediates and the corresponding transition states for intramolecular N-O bond formation to yield the stable furoxan ring. nih.gov The thermal ring cleavage of furoxans is another area where transition state analysis has been applied, suggesting that such reactions may proceed through diradical transition states. nih.gov

Table 2: Calculated Activation and Reaction Energies for Radical Addition to a Furoxan

| Reaction Position | Activation Energy (kcal/mol) | Intermediate Stability (kcal/mol) |

| 3-position | 13.3 | -37.2 |

| 4-position | 18.6 | -22.1 |

| Data from DFT calculations on radical addition to a furoxan system. rsc.org |

The thermochemical stability of furoxan derivatives is a critical factor, particularly for their application as energetic materials. purkh.com Computational methods are widely used to predict the stability of these compounds and to screen for potentially stable isomers. researchgate.net

The enthalpy of formation is a key thermochemical parameter that can be calculated using quantum chemical methods. purkh.com The high positive enthalpy of formation of many furoxan compounds is attributed to the presence of active oxygen atoms and the relatively low energy of the N-O bond. purkh.com

Computational studies have been used to compare the stability of different structural isomers of furoxan derivatives. researchgate.net For example, in a study of diaminofuroxan, quantum chemical calculations at the DFT B3LYP and MP2 levels were used to screen for the most stable isomeric forms in both the gas phase and in water. researchgate.net Such assessments are crucial for understanding why certain isomers are more readily synthesized or observed experimentally. researchgate.net The thermal stability of furoxans can also be investigated by calculating the bond dissociation energies of the weakest bonds in the molecule, which often provides insights into the initial steps of thermal decomposition. researchgate.net

Transition State Analysis for Ring Transformations and NO Release

Conformational Isomerism Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule like 4-Phenyl-3-furoxancarbonitrile, which features a rotatable bond between the phenyl group and the furoxan ring, the study of conformational isomerism is crucial.

Computational methods, particularly those based on quantum mechanics, allow for the exploration of the potential energy surface (PES) associated with the rotation around this single bond. By systematically rotating the phenyl ring relative to the furoxan ring and calculating the corresponding energy at each step, a rotational energy profile can be constructed. This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states between them.

The key parameter in these studies is the dihedral angle defined by the atoms of the phenyl ring and the furoxan ring. The planarity or non-planarity of the molecule in its lowest energy state is a significant finding of such studies. The height of the rotational barrier, determined from the energy difference between the most stable conformer and the transition state, provides a measure of the flexibility of the molecule.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformational State | Dihedral Angle (°) | Relative Energy (kcal/mol) | Nature of Stationary Point |

| Planar | 0 | 0.00 | Minimum |

| Perpendicular | 90 | 3.50 | Transition State |

| Planar | 180 | 0.00 | Minimum |

Note: This table is a hypothetical representation to illustrate the type of data generated from conformational isomerism studies. Actual values would be derived from specific computational research.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Spectroscopy is a fundamental technique for the characterization of molecules. Computational chemistry offers the ability to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands.

Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies of molecules. The process involves first optimizing the molecular geometry to find the lowest energy structure. Following optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

These calculations yield a set of harmonic vibrational frequencies. However, experimental frequencies are anharmonic. Therefore, the computed harmonic frequencies are often scaled by an empirical factor to provide better agreement with experimental data. The predicted spectrum can then be compared with the experimental infrared (IR) or Raman spectrum to aid in the assignment of vibrational modes, such as the characteristic stretching frequencies of the nitrile (C≡N) group, the N-O bonds of the furoxan ring, and the various vibrations of the phenyl group.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2235 | 2238 | Nitrile stretch |

| ν(C=N) | 1610 | 1608 | Furoxan ring stretch |

| ν(N-O) | 1450 | 1455 | Furoxan ring stretch |

| Phenyl ring C-C stretch | 1590 | 1595 | Phenyl in-plane |

| C-H out-of-plane bend | 760 | 765 | Phenyl out-of-plane |

Note: This table is a hypothetical representation to illustrate the comparison between predicted and experimental spectroscopic data. Actual values would be sourced from specific computational and experimental studies.

These computational approaches provide a powerful lens through which the structural and electronic properties of this compound can be understood at a molecular level, guiding further experimental investigation and application.

Advanced Spectroscopic and Analytical Methodologies for Furoxan Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. umich.edu For 4-phenyl-3-furoxancarbonitrile, various NMR experiments are employed to assign the proton and carbon signals and to establish the connectivity and spatial arrangement of the atoms.

¹H, ¹³C, and ¹⁵N NMR Applications in Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound would exhibit signals corresponding to the protons of the phenyl group. The chemical shifts and coupling patterns of these aromatic protons provide information about their environment. Typically, aromatic protons appear in the range of 7.0-8.5 ppm. sinica.edu.tw

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. bhu.ac.in Key signals would include those for the cyano group, the furoxan ring carbons, and the phenyl ring carbons. Proton-decoupled ¹³C NMR spectra show a single peak for each non-equivalent carbon, simplifying the spectrum. bhu.ac.in The chemical shifts are indicative of the electronic environment of the carbon atoms. bhu.ac.in

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the nitrogen atoms within the furoxan ring and the nitrile group. researchgate.net Given the low natural abundance of ¹⁵N, these experiments can be more time-consuming but offer direct insight into the electronic structure of the nitrogen-containing heterocycle. researchgate.netchemrxiv.org The chemical shifts of the furoxan ring nitrogens can confirm the N-oxide position. semanticscholar.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Phenyl) | 7.0 - 8.5 | Complex multiplet |

| ¹³C (Cyano) | ~115 | |

| ¹³C (Furoxan) | ~110 and ~150 | Two distinct signals for the two ring carbons |

| ¹³C (Phenyl) | 125 - 140 | Multiple signals for the aromatic carbons |

| ¹⁵N (Furoxan) | Varied | Sensitive to electronic environment and N-oxide position |

| ¹⁵N (Cyano) | Varied |

2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Assignment and Configuration

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining the through-bond and through-space correlations between nuclei. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu For this compound, HSQC would link the phenyl proton signals to their corresponding phenyl carbon signals, aiding in the definitive assignment of the aromatic system. wikipedia.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for establishing the connectivity between the phenyl ring and the furoxan ring, as it would show correlations between the phenyl protons and the furoxan ring carbons. ustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. While less critical for a relatively rigid molecule like this compound, it can help confirm the spatial relationship between the phenyl group and the furoxan ring. The Nuclear Overhauser Effect (NOE) decreases with the sixth power of the distance between the interacting nuclei. bhu.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czspecac.com The IR spectrum of this compound would display characteristic absorption bands for its key functional moieties. googleapis.com

Key functional groups and their expected IR absorption ranges include:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the range of 2260-2220 cm⁻¹.

Aromatic C=C stretches: Multiple sharp bands of varying intensity would appear in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring. researchgate.net

Furoxan ring stretches (C=N, N-O): The furoxan ring itself gives rise to a series of characteristic absorptions. The C=N stretching vibrations typically appear in the 1650-1550 cm⁻¹ range, while the N-O stretching vibrations are found in the 1450-1350 cm⁻¹ and 1100-1000 cm⁻¹ regions.

Aromatic C-H stretch: A band just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicates the C-H bonds of the phenyl group. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2220 | Sharp, Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable, Sharp |

| Furoxan Ring | C=N Stretch | 1650 - 1550 | Medium to Strong |

| Furoxan Ring | N-O Stretch | 1450 - 1350 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de For this compound (C₉H₅N₃O₂), the molecular weight is approximately 187.15 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. uni-saarland.de The fragmentation of the molecular ion provides valuable structural clues. savemyexams.com Common fragmentation pathways for this compound might include:

Loss of NO or NO₂ from the furoxan ring.

Cleavage of the phenyl group.

Loss of the cyano group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. uni-saarland.de

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | m/z (Predicted) | Identity |

| Molecular Ion [M]⁺ | 187 | C₉H₅N₃O₂ |

| Fragment | 157 | [M - NO]⁺ |

| Fragment | 141 | [M - NO₂]⁺ |

| Fragment | 110 | [C₇H₄N₂]⁺ (Loss of phenyl and oxygen) |

| Fragment | 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. umich.edu This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the planarity of the furoxan and phenyl rings and the torsion angle between them. capes.gov.br This information is crucial for understanding the solid-state packing and intermolecular forces that govern the crystal lattice. google.com

Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure Characterization

Photoelectron spectroscopy (PES) provides information about the electronic structure of a molecule by analyzing the kinetic energies of electrons ejected upon irradiation. libretexts.org

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to probe the core-level electrons. ub.edu It can be used to determine the elemental composition of the surface and the oxidation states of the atoms. researchgate.net For this compound, XPS could distinguish between the different nitrogen and oxygen environments within the furoxan ring.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS employs UV radiation to study the valence electrons, which are involved in chemical bonding. thermofisher.com The UPS spectrum provides a map of the molecular orbital energies, offering direct experimental insight into the electronic structure that dictates the compound's reactivity. libretexts.org

Q & A

Q. What approaches determine the compound’s off-target effects in cellular assays?

- Methodological Answer :

- Proteome profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes.